molecular formula C21H17N5S2 B5810221 2,2'-[2,6-pyridinediylbis(methylenethio)]bis-1H-benzimidazole

2,2'-[2,6-pyridinediylbis(methylenethio)]bis-1H-benzimidazole

Cat. No. B5810221
M. Wt: 403.5 g/mol
InChI Key: TYMDRIURLRAWCF-UHFFFAOYSA-N
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Description

2,2'-[2,6-pyridinediylbis(methylenethio)]bis-1H-benzimidazole, also known as PBIT, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. PBIT is a benzimidazole derivative that contains a pyridine ring and two methylene thioether groups, which gives it unique properties.

Mechanism of Action

The mechanism of action of 2,2'-[2,6-pyridinediylbis(methylenethio)]bis-1H-benzimidazole involves the inhibition of PTP activity. PTPs are enzymes that remove phosphate groups from proteins, which regulates their activity. Inhibition of PTP activity by this compound leads to the activation of various signaling pathways, which can have therapeutic effects in the treatment of diseases.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of PTP activity, the activation of signaling pathways, and the formation of stable complexes with metal ions. These effects have potential applications in the treatment of various diseases and the development of sensors and catalysts.

Advantages and Limitations for Lab Experiments

One advantage of 2,2'-[2,6-pyridinediylbis(methylenethio)]bis-1H-benzimidazole is its ability to form stable complexes with metal ions, which allows for the detection of these ions in solution. Another advantage is its potential as a therapeutic agent for various diseases. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 2,2'-[2,6-pyridinediylbis(methylenethio)]bis-1H-benzimidazole. One direction is the development of this compound-based sensors and catalysts for various applications. Another direction is the investigation of the therapeutic potential of this compound for the treatment of diseases, including cancer, diabetes, and autoimmune disorders. Additionally, further research is needed to understand the mechanism of action of this compound and its effects on various signaling pathways.

Synthesis Methods

The synthesis of 2,2'-[2,6-pyridinediylbis(methylenethio)]bis-1H-benzimidazole involves the reaction of 2,6-diaminopyridine with 2-formylbenzenethiol in the presence of acetic acid and sodium acetate. This reaction produces this compound as a yellow solid with a yield of 70-80%. The purity of this compound can be improved by recrystallization from ethanol.

Scientific Research Applications

2,2'-[2,6-pyridinediylbis(methylenethio)]bis-1H-benzimidazole has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are involved in the regulation of various cellular processes. PTPs are also implicated in the development of various diseases, including cancer, diabetes, and autoimmune disorders. Therefore, this compound has potential as a therapeutic agent for these diseases.
In materials science, this compound has been studied for its ability to form stable complexes with metal ions, such as copper and zinc. These complexes have potential applications in the development of sensors and catalysts.
In analytical chemistry, this compound has been used as a fluorescent probe for the detection of metal ions. The fluorescence of this compound is quenched in the presence of metal ions, which allows for the detection of these ions in solution.

properties

IUPAC Name

2-[[6-(1H-benzimidazol-2-ylsulfanylmethyl)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5S2/c1-2-9-17-16(8-1)23-20(24-17)27-12-14-6-5-7-15(22-14)13-28-21-25-18-10-3-4-11-19(18)26-21/h1-11H,12-13H2,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMDRIURLRAWCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC3=NC(=CC=C3)CSC4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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